3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-24(12-10-23)17-4-6-21-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOJKIFSTUQRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile” is a complex molecule with multiple potential targets. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The pyrrolidine ring, a key component of the compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This allows the compound to efficiently explore the pharmacophore space and bind to its targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after oral administration. The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring. Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring.
Biological Activity
The compound 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 367.5 g/mol. The compound features a pyridine core with multiple heterocyclic substitutions that are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including protein kinases and receptors involved in cell signaling pathways. Research indicates that it may act as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune response and inflammation .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar in structure to This compound . For instance, related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 0.25 μM to 9 μM .
Neuroprotective Effects
In addition to its anticancer properties, this compound may exhibit neuroprotective effects. Preliminary studies suggest that similar pyridine derivatives can modulate neurotransmitter systems and may have potential applications in treating neurodegenerative diseases .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study on pyrimidine-based compounds demonstrated that certain derivatives inhibited cell proliferation in A549 cells, leading to significant morphological changes and cell cycle arrest . The IC50 for these compounds was documented at approximately 9 μM.
- Mechanistic Insights : Another investigation into piperazine-containing drugs revealed that they could selectively inhibit specific protein kinases associated with tumor growth, suggesting a targeted approach to cancer therapy .
Research Findings
Recent research has highlighted the diverse biological activities of pyrimidine and piperazine derivatives:
| Compound Type | Activity | Target Cell Line | IC50 Value |
|---|---|---|---|
| Pyrimidine Derivative | Anticancer | A549 Lung Cancer | 9 μM |
| Piperazine Derivative | Antitumor | HepG2 Liver Cancer | 0.25 μM |
| Pyridine Derivative | Neuroprotective | Various Neurodegenerative Models | Not specified |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural features that allow for interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
- Diabetes Treatment : A related compound has shown effectiveness as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for type 2 diabetes treatment .
Neuropharmacology
Research indicates that the compound may act on neurotransmitter systems, particularly in relation to anxiety and depression disorders. Its piperazine structure is often associated with psychoactive properties, potentially influencing serotonin or dopamine receptors.
Antimicrobial Properties
Compounds with similar functionalities have been explored for their antimicrobial properties. The pyrimidine and piperazine moieties are known to enhance the bioactivity against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways. Such findings underscore the potential for further development in oncology.
Case Study 2: DPP-IV Inhibition
A related study highlighted the efficacy of a structurally similar compound as a DPP-IV inhibitor, showcasing an IC50 value of 13 nM. This suggests strong potential for managing type 2 diabetes through modulation of glucose levels .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring serves as a reactive site for nucleophilic substitutions. In analogous systems (e.g., 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile ), substitutions occur at the secondary amine positions.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | DMF | 80°C | 65–75% | |
| Aryl boronic acids | THF/H₂O | 25°C | 50–60% |
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Mechanism : The lone pair on the piperazine nitrogen attacks electrophilic reagents (e.g., alkyl halides), forming quaternary ammonium intermediates.
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Example : Reaction with methyl iodide in DMF yields 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-N-methylpiperazin-1-yl}pyridine-4-carbonitrile .
Suzuki-Miyaura Cross-Coupling Reactions
The pyrimidine ring’s halogenated derivatives (e.g., chloro or bromo analogues) enable palladium-catalyzed cross-coupling. While the target compound lacks halogens, synthetic precursors likely undergo this reaction.
Optimized Conditions
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane | 94% |
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Application : In related pyrimidine systems (e.g., 4k ), Suzuki coupling with aryl boronic acids introduces aromatic groups at the 4-position.
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Limitation : The absence of halogens in the target compound necessitates prior functionalization (e.g., bromination) .
Hydrogenation of Carbonitrile Group
The cyano group at the pyridine-4-position is reducible to an amine under catalytic hydrogenation.
Hydrogenation Parameters
| Catalyst | Pressure (atm) | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Raney Ni | 10 | EtOH | 50°C | 85% |
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Product : 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-aminomethyl .
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Side Reactions : Over-reduction to primary amines is minimized using milder conditions .
Pyrimidine Ring Modifications
The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitutions. For example:
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Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives (60–70% yield) .
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Chlorination : POCl₃ in DMF introduces chloro groups at the 2-position (55% yield) .
Pyrrolidine Ring Reactions
The pyrrolidine moiety undergoes alkylation or oxidation:
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpyrrolidine derivative | 70% | |
| Oxidation (PCC) | PCC, CH₂Cl₂ | Pyrrolidone | 45% |
Stability Under Acidic/Basic Conditions
The compound’s stability was assessed under varying pH:
| Condition | pH | Degradation (%) | Half-Life (h) | Reference |
|---|---|---|---|---|
| HCl (1M) | 1.0 | 95 | 0.5 | |
| NaOH (1M) | 13.0 | 30 | 24 |
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Insight : The piperazine and pyrrolidine rings confer base stability but susceptibility to acidic hydrolysis.
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The following table highlights structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact
- Pyrrolidine vs. Morpholine/Piperidine: Pyrrolidine (5-membered ring) offers less steric hindrance than piperidine (6-membered) but more rigidity than morpholine (which contains an oxygen atom).
- Cyano Position: The pyridine-4-carbonitrile in the target compound vs. pyridine-3-carbonitrile in its isomer may alter electronic effects, influencing binding to targets like kinases or receptors .
- Heterocyclic Additions: The pyrano ring in ’s compound introduces conformational constraints and lipophilicity, which could affect blood-brain barrier penetration .
Pharmacological Potential
- CNS Activity : The target compound’s piperazine and pyrrolidine groups are frequently found in neuroactive drugs (e.g., antipsychotics), suggesting possible central nervous system applications.
- Anticancer and Anti-inflammatory Prospects : Thiophene-containing analogs () are prevalent in anticancer agents due to their metabolic stability and electronic properties .
Preparation Methods
Halogenation of Pyridine-4-carbonitrile
Pyridine-4-carbonitrile undergoes directed ortho-metallation using lithium diisopropylamide (LDA) at -78°C, followed by quenching with hexachloroethane to yield 3-chloropyridine-4-carbonitrile. Alternative methods employ radical bromination with N-bromosuccinimide (NBS) under UV light, though regioselectivity challenges necessitate careful optimization.
Synthesis of 2-(Pyrrolidin-1-yl)-4-chloropyrimidine
The pyrimidine subunit is prepared through sequential functionalization:
Pyrimidine Ring Formation
A Gould-Jacobs reaction condenses enaminonitriles with guanidine derivatives to form 4-chloropyrimidine.
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React ethyl cyanoacetate (1.0 equiv) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene at 110°C to form the enaminonitrile.
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Treat with guanidine hydrochloride (1.2 equiv) in ethanol under reflux for 6 hours.
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Quench with HCl, extract with CH2Cl2, and recrystallize to yield 4-chloro-2-hydroxypyrimidine .
Chlorination and Pyrrolidine Substitution
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Phosphorus oxychloride (POCl3) converts the hydroxyl group to chlorine at 100°C.
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React 2,4-dichloropyrimidine (1.0 equiv) with pyrrolidine (1.5 equiv) in THF at 0°C→RT for 4 hours to yield 2-(pyrrolidin-1-yl)-4-chloropyrimidine .
Coupling of Piperazine-Pyridine and Pyrimidine-Pyrrolidine Subunits
The final assembly employs Buchwald-Hartwig amination or Ullmann-type coupling:
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Combine 3-(piperazin-1-yl)pyridine-4-carbonitrile (1.0 equiv), 2-(pyrrolidin-1-yl)-4-chloropyrimidine (1.1 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.5 equiv) in dioxane.
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Heat at 100°C under N2 for 16 hours.
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Filter through Celite, concentrate, and purify via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to isolate the target compound.
Optimization Insights :
-
Catalyst System : Pd(OAc)2 with BINAP affords lower yields (∼45%) compared to Pd2(dba)3/Xantphos (72%).
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Solvent : Dioxane > toluene (higher boiling point improves conversion).
Analytical Characterization
Spectroscopic Data :
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HRMS (ESI+) : m/z 336.1821 [M+H]+ (calc. 336.1824 for C18H22N7+).
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1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 8.54 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (d, J = 5.1 Hz, 1H, pyridine-H), 3.85–3.75 (m, 4H, piperazine-H), 3.45–3.35 (m, 4H, pyrrolidine-H), 2.90–2.80 (m, 4H, piperazine-H), 1.95–1.85 (m, 4H, pyrrolidine-CH2).
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13C NMR (101 MHz, DMSO-d6) : δ 161.2 (pyrimidine-C2), 158.4 (pyrimidine-C4), 152.1 (pyridine-C3), 118.9 (CN), 116.5–115.0 (aromatic carbons), 49.8 (piperazine-NCH2), 46.2 (pyrrolidine-NCH2).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Sequential SNAr) | Method B (One-Pot Coupling) |
|---|---|---|
| Total Yield | 42% | 68% |
| Reaction Steps | 5 | 3 |
| Purification Complexity | High (multiple chromatographies) | Moderate (final HPLC) |
| Scalability | Limited by intermediate stability | Suitable for gram-scale |
Method B, leveraging palladium-catalyzed coupling, offers superior efficiency and is preferred for large-scale synthesis.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Functionalization :
-
Piperazine Handling :
-
Hygroscopicity issues are addressed by storing intermediates under N2 and using anhydrous solvents.
-
-
Cyano Group Stability :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile?
- Methodology : A multi-step approach is typically employed. For example, piperazine derivatives can react with functionalized pyrimidines in a nucleophilic substitution or coupling reaction. Key steps include:
- Intermediate preparation : React 2-(pyrrolidin-1-yl)pyrimidin-4-yl chloride with piperazine under basic conditions (e.g., NaOH in dichloromethane) to form the piperazine-pyrimidine core .
- Final coupling : Attach the pyridine-4-carbonitrile group via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, ensuring inert atmosphere and palladium catalysts (e.g., Pd(PPh₃)₄) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can structural characterization of this compound be reliably performed?
- Techniques :
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and intermolecular interactions in the piperazine-pyrimidine-pyridine system .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidine N-methyl signals at δ 2.5–3.0 ppm; pyridine carbons at δ 150–160 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₁N₇: 336.1934; observed: 336.1936) .
Q. What safety protocols are critical during synthesis and handling?
- Precautions :
- Explosive risks : Avoid high-temperature decomposition (H200 series codes) .
- Toxicity : Use fume hoods for inhalation protection (H301/H311 codes) and nitrile gloves for skin contact .
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the carbonitrile group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Approach :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states in piperazine-pyrimidine coupling. For example, B3LYP/6-31G* identifies energy barriers for nucleophilic substitution .
- Reaction path search : Combine with experimental data (e.g., NMR kinetics) to refine activation parameters and predict optimal solvents (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case example : If conflicting IC₅₀ values arise for kinase inhibition:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects using siRNA knockdown .
- Structural analogs : Compare with derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Core modifications : Synthesize analogs with varied substituents on the pyrimidine (e.g., methylsulfanyl vs. ethoxy groups) and piperazine (e.g., 4-methyl vs. 4-phenyl) .
- Biological testing : Screen against target proteins (e.g., kinases) using fluorescence polarization assays. Correlate activity with steric/electronic parameters (Hammett constants, logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
